Omigapil

概要

説明

オミガピルは、ノバルティスによって当初開発され、後にサンセラ・ファーマシューティカルズによって取得された神経保護薬です。パーキンソン病や筋萎縮性側索硬化症などの神経変性疾患の治療における可能性が知られていますが、これらの疾患に対する開発は、有効性が不足するため中止されました。 オミガピルはその後、先天性筋ジストロフィーの治療における可能性について調査されています .

製法

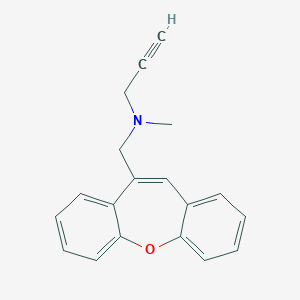

オミガピルは、スイスのバーゼルにあるチバ・ガイギーで最初に合成されました。合成経路には、ジベンゾ[b,f]オキセピン-10-イルメチル-メチル-プロプ-2-イニルアミンの形成が含まれます。 反応条件や工業的製造方法に関する具体的な情報は、一般に公開されていません .

化学反応の分析

オミガピルは、次のようなさまざまな化学反応を受けます。

還元: 酸化と同様に、オミガピルを含む還元反応は、入手可能な文献では詳しく説明されていません。

置換: オミガピルは、特に官能基を含む置換反応を受ける可能性があります。

科学研究の応用

オミガピルは、その神経保護特性について広く研究されてきました。進行性運動ニューロン病やMPTP誘発性黒質線条体変性などのさまざまな動物モデルで、神経変性を予防する可能性を示しています。 さらに、オミガピルは、先天性筋ジストロフィー、特にラミニン-α2欠損先天性筋ジストロフィーやコラーゲンVI関連筋ジストロフィーのマウスモデルにおける有効性について調査されています .

科学的研究の応用

Introduction to Omigapil

This compound, also known as TCH346 or CGP3466, is a small molecule developed primarily for its anti-apoptotic properties. It has been investigated for its potential therapeutic applications in various neuromuscular diseases, particularly congenital muscular dystrophies such as LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD). This compound functions by inhibiting the GAPDH-Siah1-mediated apoptosis pathway, which is implicated in the pathogenesis of these disorders.

Congenital Muscular Dystrophies

LAMA2-Related Dystrophy (LAMA2-RD)

- Mechanism of Action : this compound has shown efficacy in mouse models of LAMA2-RD by reducing apoptosis in muscle tissues, leading to improved weight and locomotor activity, as well as enhanced survival rates in treated mice .

- Clinical Trials : A Phase 1 open-label study evaluated the safety and pharmacokinetics of this compound in pediatric patients with LAMA2-RD. The study established that this compound was well tolerated at doses ranging from 0.02 to 0.08 mg/kg/d, although significant clinical changes were not observed within the study duration .

COL6-Related Dystrophy (COL6-RD)

- Research Findings : Similar to its effects in LAMA2-RD, this compound has demonstrated a capacity to decrease apoptosis in muscle tissues in COL6-RD mouse models, particularly affecting diaphragm muscle integrity .

- Potential for Future Trials : The promising results from preclinical studies suggest that this compound may be a viable candidate for further clinical trials aimed at treating COL6-RD.

Other Neuromuscular Disorders

This compound was previously tested in clinical trials for Parkinson's disease and amyotrophic lateral sclerosis (ALS). Although these trials did not demonstrate significant clinical effects, this compound was well tolerated, indicating its potential utility in treating other neuromuscular conditions where apoptosis plays a critical role .

Motor Neuron Diseases

This compound has been effective in mouse models of progressive motor neuronopathy, preventing neurodegeneration and protecting against programmed cell death associated with motor neuron diseases . This positions this compound as a candidate for further exploration in related therapeutic contexts.

Data Summary

The following table summarizes key findings from studies involving this compound:

| Study Type | Disease Type | Model Used | Key Findings |

|---|---|---|---|

| Preclinical | LAMA2-RD | dy w/dy w mice | Improved survival and reduced apoptosis |

| Phase 1 Clinical Trial | LAMA2-RD/COL6-RD | Human subjects | Safe and well tolerated; no significant clinical changes |

| Preclinical | COL6-RD | Col6a1−/− mice | Decreased apoptosis and improved muscle integrity |

| Preclinical | Progressive Motor Neuronopathy | Mouse models | Prevented neurodegeneration |

Case Study: Efficacy in Mouse Models

In a study involving dy2J mice with congenital muscular dystrophy, this compound treatment resulted in decreased fibrosis and improved respiratory function. This was attributed to the drug's ability to inhibit the apoptotic pathway effectively .

Clinical Trial Insights

The CALLISTO Phase 1 trial focused on assessing the pharmacokinetics and safety profile of this compound among children aged 5-16 with congenital muscular dystrophies. While the trial met its primary endpoint regarding safety, it highlighted the need for longer-duration studies to evaluate clinical efficacy fully .

作用機序

オミガピルは、グリセルアルデヒド3-リン酸デヒドロゲナーゼ(GAPDH)に結合し、S-ニトロシル化を阻害することにより効果を発揮します。これにより、アポトーシス誘導遺伝子の発現が活性化されなくなります。オミガピルは、GAPDHおよびSIAH1酵素を介してプログラム細胞死を阻害します。解糖系ハウスキーピング酵素GAPDHは、神経型一酸化窒素合成酵素によって仲介されます。一酸化窒素によって活性化されると、GAPDHはユビキチンリガーゼSIAH1に結合し、核に移送され、そこでアセチルトランスフェラーゼp300 / CBPを活性化してアセチル化を強化し、その後の転写を行います。 このカスケードは最終的に、p53、PUMA、p21などのアポトーシス誘導遺伝子の阻害につながります .

類似化合物との比較

オミガピルは、当初、モノアミンオキシダーゼ阻害剤であるセレギリン(L-デプレニル)と構造的に類似した分子として開発されました。セレギリンとは異なり、オミガピルはモノアミンオキシダーゼB型を阻害しません。この違いは、オミガピルの独自の作用機序を強調しています。他の類似化合物には以下が含まれます。

セレギリン(L-デプレニル): パーキンソン病の治療に使用されるモノアミンオキシダーゼ阻害剤。

ラサギリン: 神経保護特性を持つ別のモノアミンオキシダーゼ阻害剤。

ラザベミド: モノアミンオキシダーゼB型の可逆的阻害剤

オミガピルの独自性は、GAPDH-SIAH1経路を介してプログラム細胞死を阻害する能力にあり、他の神経保護剤とは異なります。

生物活性

Omigapil, chemically known as TCH346 or CGP3466, is a small molecule developed primarily for its neuroprotective properties, particularly in the context of neurodegenerative diseases and congenital muscular dystrophies. Its mechanism of action involves the inhibition of programmed cell death (apoptosis) through the modulation of key enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and SIAH1. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic applications, and research findings.

This compound functions by inhibiting the GAPDH-Siah1-mediated apoptosis pathway. Under normal conditions, GAPDH can be activated by neuronal nitric oxide synthase, leading to its binding with SIAH1 and subsequent translocation to the nucleus. This process activates pro-apoptotic genes such as p53 and PUMA, promoting cell death. This compound prevents this cascade by inhibiting GAPDH activation through S-nitrosylation, thereby blocking SIAH1 binding and nuclear translocation .

Key Biological Activities

- Neuroprotection : this compound has demonstrated efficacy in preventing neurodegeneration in various animal models. It protects against excitotoxicity induced by NMDA and kainate receptors in rat cortical neurons and rescues dopaminergic cells from toxins associated with Parkinson's disease .

- Muscle Dystrophy Treatment : In models of LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD), this compound has shown significant reductions in apoptosis and improved survival rates .

Pharmacokinetics

This compound is characterized by its ability to cross the blood-brain barrier and exhibit oral bioavailability as this compound mono-maleate salt. Studies indicate a bell-shaped dose-response curve across various models, with effective doses ranging from 0.014 to 0.14 mg/kg in primates . The pharmacokinetic profile suggests that a daily dose range of 0.3 to 3 mg is suitable for human trials.

Table 1: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Oral (as mono-maleate salt) |

| Effective Dose Range | 0.3 to 3 mg daily (70 kg individual) |

| Maximum Active Concentration | |

| Animal Models | Rhesus monkeys, mice |

Phase 1 Trials

A notable phase 1 open-label study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in pediatric patients with LAMA2-RD and COL6-RD. The study involved 20 participants aged 5-16 years who received doses ranging from 0.02 to 0.08 mg/kg/d over a period of 12 weeks .

Findings:

- Safety Profile : this compound was generally well tolerated with no significant adverse effects reported.

- Pharmacokinetics : The study confirmed a slightly greater than dose-proportional increase in systemic exposure at the tested doses.

- Clinical Assessments : No consistent changes were observed in disease-relevant clinical assessments during the trial duration.

Case Studies

Research has documented several case studies illustrating the therapeutic potential of this compound:

- Muscle Dystrophy Models : In mouse models for MDC1A (muscle dystrophy), treatment with this compound significantly inhibited apoptosis, reduced muscle pathology, improved locomotive activity, and extended survival .

- Congenital Muscular Dystrophy : In dy(2J) mouse models, this compound treatment resulted in decreased fibrosis and improved respiratory function .

特性

IUPAC Name |

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMMOGWZCFQAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171098 | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181296-84-4, 634202-78-1 | |

| Record name | Omigapil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omigapil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omigapil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMIGAPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。